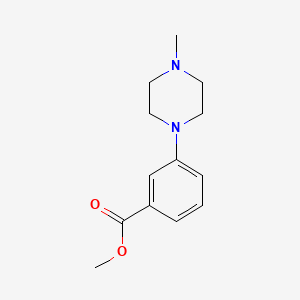

Methyl 3-(4-methylpiperazin-1-yl)benzoate

CAS No.: 474334-89-9

Cat. No.: VC3749922

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 474334-89-9 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | methyl 3-(4-methylpiperazin-1-yl)benzoate |

| Standard InChI | InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-5-3-4-11(10-12)13(16)17-2/h3-5,10H,6-9H2,1-2H3 |

| Standard InChI Key | LPOJJZXQESTVEV-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC |

| Canonical SMILES | CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC |

Introduction

Chemical Identity and Basic Properties

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is an organic compound that belongs to the class of substituted benzoates containing a piperazine moiety. This chemical entity has been registered with specific identifiers that facilitate its recognition in scientific databases and literature.

Identification Parameters

The compound can be identified through various chemical identifiers as summarized in Table 1.

Table 1: Chemical Identifiers of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

| Parameter | Value |

|---|---|

| CAS Registry Number | 658689-29-3 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| PubChem CID | 7537594 |

| Synonyms | - Benzoic acid,3-[(4-methyl-1-piperazinyl)methyl]-,methyl ester - Methyl 3-((4-methylpiperazin-1-yl)methyl)benzoate - MFCD08271927 |

This compound was first registered in chemical databases in 2006, with modifications to its entry recorded as recently as April 2025, indicating ongoing interest in this chemical entity .

Structural Characteristics

Understanding the structural features of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is essential for predicting its chemical behavior and potential applications.

Chemical Structure

The compound is characterized by three main structural components:

-

A benzoate moiety with a methyl ester group

-

A 4-methylpiperazine ring

-

A methylene bridge connecting these two functional groups at the meta (3-) position of the benzoate ring

This arrangement creates a molecule with specific spatial characteristics that influence its interactions with biological systems and other chemical entities.

Structure-Property Relationships

The presence of both the benzoate ester and the piperazine moiety in Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate creates a compound with balanced lipophilic and hydrophilic properties. The piperazine ring, with its basic nitrogen atoms, can participate in hydrogen bonding and may enhance solubility in aqueous media, while the benzoate portion contributes to lipophilicity.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, providing context for understanding its properties and potential functions.

Table 2: Comparison of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate with Related Compounds

These structural analogs demonstrate how subtle changes in molecular structure can influence physical properties and potentially biological activities.

Future Research Directions

Technological Implications

As research on piperazine-containing compounds continues to expand, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate and its derivatives could play a role in addressing challenges in drug discovery, particularly in developing compounds with improved selectivity and reduced side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume